
5,5,7,7-Tetramethyl-2-oxo-6,8-dihydro-1H-quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,7,7-Tetramethyl-2-oxo-6,8-dihydro-1H-quinoline-3-carbonitrile, also known as TQ, is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic properties. TQ belongs to the class of quinoline derivatives and has been studied for its anti-inflammatory, antioxidant, and anticancer activities.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties. They are effective in preventing metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in materials science and engineering for protecting metal surfaces in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Biomedical Research
In the realm of medicinal chemistry, quinoline and its derivatives have been explored for their broad-spectrum biological activities. They show significant antiproliferative, anti-tumor, anti-inflammatory, and antimicrobial properties. This diversity in bioactivity makes them promising candidates for drug discovery and the design of new therapeutics (Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020; Pereira et al., 2015).
Environmental Applications
In environmental science, the degradation of quinoline derivatives has been a subject of study due to their presence in industrial waste and their potential toxicological effects. Research focuses on efficient degradation methods to minimize their impact on human health and the environment (Luo et al., 2020).
Material Science
Quinoline derivatives are also utilized in material science for the development of organic materials and nanoscience. They serve as basic scaffolds in the synthesis of n-type semiconductors, sensors, liquid crystals, and microporous polymers for energy storage (Segura, Juárez, Ramos, & Seoane, 2015).
Green Chemistry
Furthermore, the synthesis of quinoline scaffolds through green chemistry approaches is gaining attention. Researchers aim to design methods that are less hazardous to human health and the environment, emphasizing the importance of sustainable chemistry (Nainwal et al., 2019).
Propiedades
IUPAC Name |
5,5,7,7-tetramethyl-2-oxo-6,8-dihydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-13(2)6-11-10(14(3,4)8-13)5-9(7-15)12(17)16-11/h5H,6,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVJQNGFRNSTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)C#N)C(C1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,7,7-Tetramethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

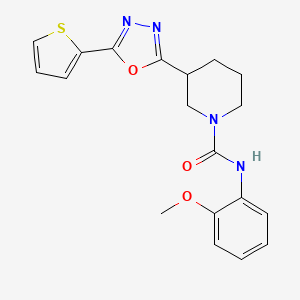
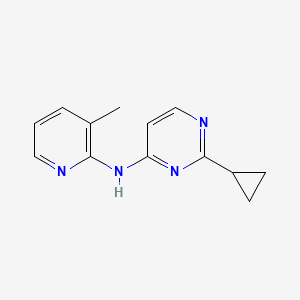
![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B2479470.png)
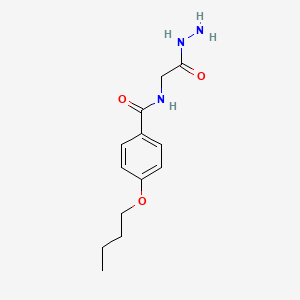
![N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2479472.png)
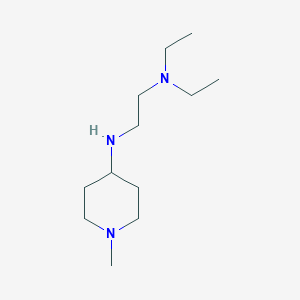
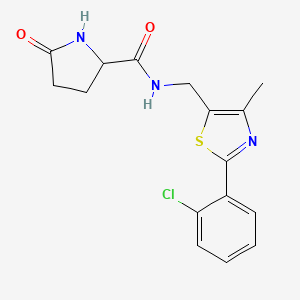
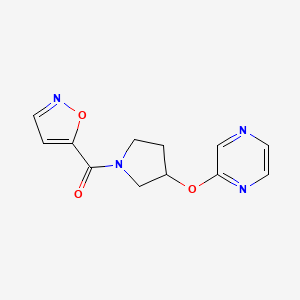
![N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2479480.png)

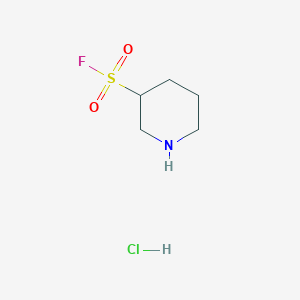
![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2479486.png)

![Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate](/img/structure/B2479490.png)